molecular formula C19H17ClN2O4S3 B6568566 4-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-44-7

4-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No. B6568566
CAS RN: 946346-44-7
M. Wt: 469.0 g/mol
InChI Key: ZYLYIQCIJCQVIB-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also includes a tetrahydroquinoline ring, which is a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a p-methoxybenzyl (PMB) protection/deprotection strategy has been used for the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides . This involves nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides with different phenols under mild basic conditions .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Drug Synthesis

The compound is used in the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides . This process involves a PMB protection/deprotection strategy, where nucleophilic displacement of p-methoxybenzyl (PMB) protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides is carried out with different phenols under mild basic conditions .

Material Science

Apart from medicinal chemistry, thiophene and its derivatives also find applications in material science . They are used in the synthesis of various materials due to their versatile synthetic applicability and biological activity .

Biological and Physiological Functions

Thiophene derivatives are remarkably effective compounds with respect to their biological and physiological functions . They are used in the development of drugs that target these functions .

Commercially Available Drugs

Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain a thiophene nucleus . This highlights the importance of thiophene derivatives in drug development .

Future Drug Discovery

Given the wide range of applications and the therapeutic importance of thiophene derivatives, they are a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . This opens up possibilities for the use of “4-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” in future drug discovery .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. This could include optimizing the synthesis process, studying its reactivity with other compounds, and investigating its potential uses in medicinal chemistry .

properties

IUPAC Name

4-chloro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S3/c20-15-5-8-17(9-6-15)28(23,24)21-16-7-10-18-14(13-16)3-1-11-22(18)29(25,26)19-4-2-12-27-19/h2,4-10,12-13,21H,1,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLYIQCIJCQVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

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